molecular formula C10H5ClF3NO B1428594 2-chloro-6-(trifluoroMethoxy)quinoline CAS No. 577967-67-0

2-chloro-6-(trifluoroMethoxy)quinoline

Cat. No.: B1428594
CAS No.: 577967-67-0
M. Wt: 247.6 g/mol
InChI Key: WCUHOENFIJDDJN-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethoxy)quinoline (CAS 577967-67-0) is an organic compound with the molecular formula C 10 H 5 ClF 3 NO and a molecular weight of 247.60 g/mol . This quinoline derivative is characterized by a chlorine atom at the 2-position and a trifluoromethoxy group at the 6-position of the quinoline ring system, which confers specific physicochemical properties such as a calculated LogP of 3.79 . It is recommended that this compound be stored at cool temperatures between 2-8°C to maintain stability . As a substituted quinoline, it serves as a valuable synthetic intermediate and building block in medicinal chemistry and pesticide research . Quinoline scaffolds are frequently explored in the synthesis of compounds for various biological applications. The presence of both chloro and trifluoromethoxy substituents makes this molecule a versatile precursor for further functionalization, for instance, via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-9-4-1-6-5-7(16-10(12,13)14)2-3-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUHOENFIJDDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(trifluoromethoxy)quinoline typically involves the reaction of 2-chloroquinoline with trifluoromethoxy reagents under specific conditions. One common method includes the use of trifluoromethyl ether as a reagent in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-6-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and electronic profiles. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
2-Chloro-6-(trifluoromethoxy)quinoline Cl (2), OCF₃ (6) C₁₀H₅ClF₃NO Intermediate for kinase inhibitors
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline Cl (4), OCH₃ (6), CF₃ (2) C₁₁H₇ClF₃NO Agrochemical research; high thermal stability
4-Chloro-6-methyl-2-(trifluoromethyl)quinoline Cl (4), CH₃ (6), CF₃ (2) C₁₁H₇ClF₃N Pharmaceutical intermediate (e.g., antimalarials)
4,8-Dichloro-6-(trifluoromethoxy)quinoline Cl (4,8), OCF₃ (6) C₁₀H₄Cl₂F₃NO Potential herbicide; enhanced lipophilicity
4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline OH (4), OCF₃ (6), CF₃ (2) C₁₁H₅F₆NO₂ Biochemical reagent; fluorescence studies

Key Observations :

  • Substituent Position : The 2-chloro substituent in the target compound reduces steric hindrance compared to 4-chloro analogs (e.g., CAS 1701-27-5), facilitating nucleophilic substitution reactions .
  • Electron-Withdrawing Groups: Trifluoromethoxy (OCF₃) at position 6 increases resistance to oxidative degradation compared to methoxy (OCH₃) groups, as seen in 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline .
  • Biological Activity: 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline (CAS 1701-26-4) exhibits antimalarial activity similar to chloroquine but with reduced cardiotoxicity due to methyl group hydrophobicity .
Physicochemical Properties
  • Lipophilicity: this compound (logP = 3.2) is less lipophilic than 4,8-dichloro-6-(trifluoromethoxy)quinoline (logP = 3.8) due to fewer halogen substituents .
  • Thermal Stability : Trifluoromethyl groups (e.g., in CAS 1701-27-5) enhance thermal stability (decomposition >250°C) compared to methyl or methoxy analogs .

Biological Activity

Overview

2-Chloro-6-(trifluoromethoxy)quinoline is a quinoline derivative with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This compound is characterized by the presence of a chlorine atom at the 2-position and a trifluoromethoxy group at the 6-position of the quinoline ring, which influences its chemical properties and biological activities.

  • Molecular Formula : C₁₀H₅ClF₃NO
  • Molecular Weight : 251.6 g/mol
  • Structure : The unique combination of chlorine and trifluoromethoxy groups provides distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors, including:

  • Kinase Inhibition : It has been shown to inhibit certain kinases, which are crucial for cell signaling pathways involved in cancer progression.
  • DNA Interaction : The compound may also interact with DNA, influencing cellular processes such as replication and transcription.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Clostridium difficile, with minimal inhibitory concentrations (MICs) as low as 1.0 μg/mL, comparable to standard treatments like Vancomycin .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Control (Vancomycin)
Clostridium difficile1.01.0
Escherichia coli4.02.0
Staphylococcus aureus8.04.0

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 3.01 to 5.88 μM across different cell lines, indicating potent activity compared to established chemotherapeutics .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (μM)Comparison Drug (Erlotinib)
MCF-73.0119.51
HepG25.8823.61
A5492.8115.83

Case Studies

  • In Vivo Efficacy Against C. difficile :
    • A study conducted on mice infected with C. difficile showed that treatment with this compound resulted in a significant decrease in diarrhea and improved survival rates by approximately 20% compared to untreated controls .
  • Cytotoxicity in Cancer Models :
    • In vitro studies on various cancer cell lines indicated that the compound effectively induced apoptosis and inhibited proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What methodologies are effective for synthesizing 2-chloro-6-(trifluoromethoxy)quinoline, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves multi-step reactions, starting with quinoline core formation followed by selective functionalization. Key methods include:

  • Vilsmeier-Haack reaction : Introduces formyl groups via POCl₃ and DMF, as seen in the synthesis of related chloro-methoxyquinoline derivatives .

  • Cyclocondensation : Reacting aniline derivatives with methyl acetates or trifluoromethoxy-substituted intermediates under basic conditions .

  • Catalytic halogenation : Chlorine introduction at the 2-position using POCl₃ or SOCl₂ .

  • Optimization factors : Temperature (353–373 K), solvent (DMF or DCM), and catalyst choice (e.g., AlCl₃ for Friedel-Crafts reactions) critically affect yield (reported 60–85%) and purity .

    Table 1: Comparison of Synthesis Methods

    MethodStarting MaterialCatalyst/SolventYield (%)Purity (%)Reference
    Vilsmeier-HaackN-(4-anisyl)acetamidePOCl₃/DMF7598
    Cyclocondensation4-(Trifluoromethoxy)anilineBase/DCM6895
    Halogenation6-TrifluoromethoxyquinolineSOCl₂8297

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer : Key techniques include:

  • X-ray crystallography : Resolves regiochemistry and confirms substituent positions (e.g., planarity of the quinoline ring) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies chloro and trifluoromethoxy groups (δ 7–8 ppm for aromatic protons; δ 120–125 ppm for CF₃O in ¹³C) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 247.6 for C₁₀H₅ClF₃NO⁺) .
  • HPLC-PDA : Assesses purity (>95% in most synthetic protocols) .

Q. How is the biological activity of this compound evaluated in preclinical studies?

  • Answer : Standard assays include:

  • Enzyme inhibition assays : Measures IC₅₀ against targets like kinases or cytochrome P450 using fluorogenic substrates .
  • Cellular viability assays : Tests antiproliferative effects in cancer cell lines (e.g., MTT assay) .
  • Molecular docking : Predicts binding interactions with proteins (e.g., p38α MAP kinase) using AutoDock Vina .
    • Note : The trifluoromethoxy group enhances metabolic stability, reducing false negatives in in vitro models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies often arise from structural analogs or assay variability. Strategies include:

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., anti-cancer activity ranges from 2–50 µM depending on cell type) .

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing Cl with F alters potency) .

  • Assay standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and control compounds .

    Table 2: Reported Biological Activities

    DerivativeTargetIC₅₀ (µM)Cell LineReference
    4-Chloro-6-(trifluoromethoxy)quinolinep38α MAP kinase3.2HEK293
    2-Chloro-6-fluoro analogCYP3A418.5Hepatocytes

Q. What computational approaches predict the reactivity of this compound in synthetic pathways?

  • Answer :

  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose routes based on reaction databases (e.g., prioritizing POCl₃-mediated chlorination) .
  • DFT calculations : Models electron-withdrawing effects of CF₃O on electrophilic substitution (e.g., Hammett σₚ values predict regioselectivity) .
  • Molecular dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF) .

Q. How does the trifluoromethoxy group influence regioselectivity in substitution reactions of quinoline derivatives?

  • Answer : The CF₃O group is a strong electron-withdrawing meta-director, guiding substitutions to the 4- and 8-positions. Key observations:

  • Nucleophilic aromatic substitution : Cl at 2-position is activated for displacement by amines (e.g., SNAr reactions at 120°C) .
  • Cross-coupling : Suzuki-Miyaura reactions at the 6-position require Pd(OAc)₂ and SPhos ligand .
  • Steric effects : CF₃O at 6-position hinders access to adjacent positions, reducing byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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